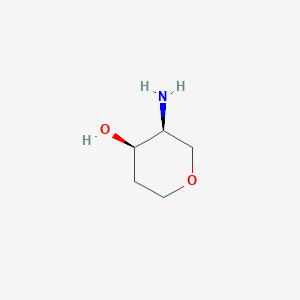![molecular formula C7H16Br2N2 B3108120 (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 1638744-69-0](/img/structure/B3108120.png)
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Übersicht
Beschreibung
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This compound is often used as a starting material for the synthesis of chiral ligands and catalysts, making it valuable in asymmetric synthesis and catalysis .
Wirkmechanismus
Target of Action
The primary targets of (1S,4S)-2-ethyl-2,5-diazabicyclo[22It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
The compound interacts with its targets through the formation of chiral diazabicyclic ligands . These ligands can then interact with other molecules, leading to various biochemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by (1S,4S)-2-ethyl-2,5-diazabicyclo[22It is known to be involved in the preparation of dicopper (ii) complexes , which can participate in various biochemical reactions.
Result of Action
The molecular and cellular effects of (1S,4S)-2-ethyl-2,5-diazabicyclo[22It is known to be a precursor in the preparation of diazabicyclo[221]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,5-diazabicyclo[2.2.1]heptane with ethyl bromide in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is often purified by recrystallization or chromatography to meet the stringent quality requirements for its applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Catalytic Reactions: As a chiral ligand, it can facilitate asymmetric catalytic reactions, leading to the formation of enantiomerically enriched products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions produce N-oxides and amines, respectively .
Wissenschaftliche Forschungsanwendungen
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the synthesis of advanced materials and catalysts for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane: The parent compound without the ethyl substitution.
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: The enantiomer of the compound .
2,5-diazabicyclo[2.2.1]heptane derivatives: Various substituted derivatives with different functional groups.
Uniqueness
The uniqueness of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide lies in its specific chiral configuration and the presence of the ethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial .
Eigenschaften
IUPAC Name |
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJIQGKHRWTERD-JFYKYWLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC1CN2.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]2C[C@H]1CN2.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate](/img/structure/B3108048.png)
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3108058.png)







![tert-Butyl n-[(2r)-azetidin-2-ylmethyl]carbamate](/img/structure/B3108124.png)

![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/structure/B3108132.png)


